molecular formula C12H16N2O B3433098 1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one CAS No. 138742-61-7

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one

Cat. No.: B3433098
CAS No.: 138742-61-7
M. Wt: 204.27 g/mol
InChI Key: DGWRTJIQODQNBP-UHFFFAOYSA-N
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Description

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one (CAS 138742-61-7) is a benzodiazepine derivative supplied for early-discovery research. With a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol, this compound belongs to the 1,5-benzodiazepine class, which are recognized as important precursors for synthesizing fused-ring organic compounds . Researchers value this structural class for its versatility; 1,5-benzodiazepines and their derivatives are known to exhibit a range of biological activities in research settings, including anticonvulsant, anti-inflammatory, and sedative properties, making them valuable scaffolds in medicinal chemistry and pharmaceutical research . This product is provided as a rare chemical for research applications and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,7,8-trimethyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-7-4-10-11(5-8(7)2)14-12(15)9(3)6-13-10/h4-5,9,13H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWRTJIQODQNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(C=C(C(=C2)C)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138742-61-7
Record name 1,3,4,5-TETRAHYDRO-3,7,8-TRIMETHYL-2H-1,5-BENZODIAZEPIN-2-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a diketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures consistent quality control throughout the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reducing agents like lithium aluminum hydride can be used to convert the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The pathways involved include the enhancement of GABAergic transmission, which results in increased inhibitory signaling in the brain.

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,5-Benzodiazepin-2-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Evidence ID
Target Compound 3,7,8-trimethyl C₁₂H₁₆N₂O 204.27 Synthetic intermediate; rare
3b () 3-hydroxy, 7,8-dimethyl, 4-phenyl C₁₉H₂₁N₂O₂ 315.39 Anticancer activity (in vitro)
4 () 1-ethyl, 3-hydroxy, 7,8-dimethyl, 4-phenyl C₂₁H₂₅N₂O₂ 343.44 Enhanced solubility vs. 3b
1-Ethyl-5-methyl-... HCl () 1-ethyl, 5-methyl (hydrochloride salt) C₁₂H₁₆ClN₂O 254.73 Improved stability (salt form)
1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-... () 3-hydroxypropyl, 7,8-dimethoxy C₁₅H₂₁NO₄ 279.33 Increased hydrophilicity
1-Methyl-... () 1-methyl C₁₀H₁₂N₂O 176.22 Oil form; lower molecular weight

Key Observations :

  • Substituent Impact : The addition of ethyl () or hydroxypropyl () groups enhances solubility and bioavailability compared to the trimethyl-substituted target compound. Hydroxyl and phenyl groups (e.g., 3b) correlate with anticancer activity in vitro .
  • Salt Forms : The hydrochloride salt in improves stability, a feature absent in the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Solubility Stability
Target Compound () Not reported Likely low (non-polar substituents) Stable under standard conditions
Compound 6 () 203–204 Moderate (iodophenyl group) Sensitive to light/heat
Methylclonazepam () Not reported Low (chlorophenyl, nitro groups) High metabolic stability
1-Methyl-... () Oil (liquid) High (simpler structure) Prone to oxidation

Key Observations :

  • Melting Points : Crystalline derivatives (e.g., ) exhibit higher melting points due to rigid structures, while the target compound lacks reported data .
  • Solubility : Polar substituents (e.g., hydroxypropyl in ) improve aqueous solubility compared to the hydrophobic trimethyl groups in the target compound .

Biological Activity

1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one (CAS Number: 138742-61-7) is a compound belonging to the benzodiazepine family. This compound has garnered attention due to its potential biological activities and pharmacological properties. The focus of this article is to explore its biological activity through various studies and findings.

PropertyValue
Molecular FormulaC12H16N2O
Molar Mass204.27 g/mol
Boiling Point383.3 ± 42.0 °C
Density1.046 ± 0.06 g/cm³
pKa14.84 ± 0.40

Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's effects in the central nervous system (CNS). The specific interactions of this compound with GABA_A receptors have not been extensively studied; however, it is hypothesized that it may share similar mechanisms with other benzodiazepines.

Anti-inflammatory Effects

A significant area of research has been the role of benzodiazepine derivatives in modulating inflammatory responses. For instance, peripheral benzodiazepine receptor ligands have demonstrated a dose-dependent suppressive effect on tumor necrosis factor (TNF) activity in mouse macrophages . This suggests that compounds like this compound may also possess anti-inflammatory properties.

Antitumor Activity

Another avenue of exploration involves the antitumor potential of benzodiazepine derivatives. A related compound was shown to bind to peripheral benzodiazepine receptors and inhibit tumor growth in various cancer models . Although direct studies on this compound are lacking in this context, its structural characteristics may imply similar activity.

Study on Peripheral Benzodiazepine Receptors

In a comparative study involving various benzodiazepine receptor ligands (including midazolam and clonazepam), it was found that peripheral benzodiazepine receptor ligands significantly suppressed LPS-induced TNF activity in macrophages . This highlights the potential for compounds like this compound to influence immune responses.

Synthesis and Characterization

Recent synthetic approaches have focused on creating enantioenriched functionalized benzodiazepines with promising bioactivity . The synthesis of such compounds could lead to enhanced understanding and characterization of their biological activities.

Q & A

Q. What are the most reliable synthetic routes for 1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via cyclocondensation of substituted benzodiazepine precursors. For example, hydroxylamine in ethanol has been used to synthesize analogous 1,5-benzodiazepin-2-one derivatives, with reaction temperatures (-5–0°C) and stoichiometric ratios critical for optimizing yield . Solvent-free conditions catalyzed by acids (e.g., chloroacetic acid) may improve efficiency by reducing side reactions . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is essential to confirm structural fidelity at each step.

Q. How should researchers address purity challenges when sourcing this compound from commercial suppliers?

Methodological Answer: Suppliers like Sigma-Aldrich explicitly state that analytical data (e.g., HPLC, NMR) are not provided, requiring independent validation . Researchers should employ orthogonal techniques:

  • HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess impurity profiles, referencing pharmacopeial standards for benzodiazepine derivatives (e.g., ≤0.5% individual impurities; ≤2.0% total) .
  • Tandem Mass Spectrometry (LC-MS/MS) to confirm molecular identity (expected m/z 204.274 for [M+H]⁺) .

Q. What spectroscopic methods are optimal for structural characterization of this benzodiazepinone derivative?

Methodological Answer:

  • ¹H NMR : Focus on methyl group signals (δ 1.2–2.5 ppm for CH₃) and benzodiazepine ring protons (δ 6.5–8.0 ppm for aromatic H). Coupling patterns (e.g., J = 2–4 Hz for vicinal protons) confirm stereochemistry .
  • IR Spectroscopy : Key peaks include C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • X-ray Crystallography : For absolute configuration, single-crystal diffraction (e.g., Cu-Kα radiation) resolves bond angles and torsional strain in the tetrahydro ring system .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the carbonyl group (C=O) is a likely target for nucleophilic attack, with steric effects from methyl substituents modulating reactivity .
  • Molecular Dynamics Simulations : Assess solvent effects (e.g., ethanol vs. DMF) on transition-state stabilization during ring-opening reactions .

Q. What strategies resolve contradictions in reported pharmacological activities of benzodiazepinone analogs?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) to quantify affinity for GABAₐ receptor subtypes. Discrepancies may arise from variations in methyl substitution patterns altering steric hindrance .
  • In Vivo Pharmacokinetics : Compare bioavailability (e.g., Cmax, T½) across analogs with differing lipophilicity (logP) due to methyl groups .

Q. How do impurities in synthetic batches impact biological assay outcomes, and how can this be mitigated?

Methodological Answer:

  • Impurity Profiling : Identify byproducts (e.g., dimerization products via MS/MS fragmentation). For instance, unreacted intermediates with free amine groups may exhibit off-target receptor activity .
  • Column Chromatography : Use silica gel (hexane/ethyl acetate gradient) to isolate the target compound from impurities. Monitor fractions via TLC (Rf = 0.3–0.5) .

Q. What role do methyl substituents play in modulating the compound’s stability under acidic conditions?

Methodological Answer:

  • Degradation Studies : Expose the compound to HCl (0.1–1.0 M) at 37°C. Monitor via HPLC for hydrolysis products (e.g., ring-opened amides). Methyl groups at positions 3,7,8 enhance steric protection of the lactam bond, delaying degradation .
  • pH-Solubility Profiles : Determine pKa shifts using potentiometric titration. Methylation reduces basicity of the diazepine nitrogen, improving stability in gastric pH .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar precursors?

Methodological Resolution:

  • Kinetic vs. Thermodynamic Control : Lower temperatures (-5°C) favor kinetic products (e.g., cis-diastereomers), while higher temps (25°C) promote thermodynamically stable trans-isomers .
  • Catalyst Screening : Compare yields using Brønsted acids (e.g., chloroacetic acid) vs. Lewis acids (e.g., ZnCl₂). Contradictions may stem from catalyst-dependent transition states .

Tables for Key Data

Property Value/Method Reference
Molecular Weight204.274 g/mol
HPLC Purity Threshold≤2.0% total impurities
¹H NMR (Key Peaks)δ 2.1 (CH₃), δ 7.3 (aromatic H)
Synthetic Yield Range45–78% (solvent-dependent)
Calculated logP (DFT)2.3 ± 0.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
1,3,4,5-Tetrahydro-3,7,8-trimethyl-2H-1,5-benzodiazepin-2-one

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